molecular formula C13H21BO2 B598930 (+)-Allylboronic acid pinanediol ester CAS No. 131433-93-7

(+)-Allylboronic acid pinanediol ester

Cat. No.: B598930
CAS No.: 131433-93-7
M. Wt: 220.119
InChI Key: ZWEMLWHNKCNXMY-KQXIARHKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (+)-Allylboronic acid pinanediol ester typically involves the reaction of allylboronic acid with pinanediol. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the esterification process . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified by standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(+)-Allylboronic acid pinanediol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • Methylboronic acid pinanediol ester
  • Vinylboronic acid pinanediol ester

Uniqueness

(+)-Allylboronic acid pinanediol ester is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of reactions, particularly in Suzuki-Miyaura cross-coupling, makes it a valuable tool in organic synthesis .

Properties

IUPAC Name

(1S,2S,6R,8S)-2,9,9-trimethyl-4-prop-2-enyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO2/c1-5-6-14-15-11-8-9-7-10(12(9,2)3)13(11,4)16-14/h5,9-11H,1,6-8H2,2-4H3/t9-,10-,11+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEMLWHNKCNXMY-KQXIARHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746249
Record name (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131433-93-7
Record name (3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(prop-2-en-1-yl)hexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131433-93-7
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